molecular formula C16H15ClFN5O3 B3611249 methyl {2-[(2-chloro-6-fluorobenzyl)amino]-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate

methyl {2-[(2-chloro-6-fluorobenzyl)amino]-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate

Cat. No. B3611249
M. Wt: 379.77 g/mol
InChI Key: XFTJDGKFCVQXKH-UHFFFAOYSA-N
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Description

The compound “methyl {2-[(2-chloro-6-fluorobenzyl)amino]-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate” is a heterocyclic compound. It belongs to the class of compounds known as 1,2,4-triazoles . These compounds are characterized by a 1,2,4-triazole nucleus, which consists of two carbon atoms and three nitrogen atoms arranged in a five-membered ring .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques. The InChI string for a similar compound, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, is InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various analytical techniques. For instance, the molecular weight of a similar compound, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, is 150.1380 .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is often related to their ability to bind to various enzymes and receptors in the biological system . This binding can lead to a variety of biological activities, making these compounds useful in drug discovery .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives would depend on the specific compound and its intended use. As with all chemicals, appropriate safety precautions should be taken when handling these compounds .

Future Directions

1,2,4-Triazole derivatives have shown promise in various areas of drug discovery, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . Future research could focus on developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

methyl 2-[2-[(2-chloro-6-fluorophenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN5O3/c1-8-9(6-13(24)26-2)14(25)23-16(20-8)21-15(22-23)19-7-10-11(17)4-3-5-12(10)18/h3-5H,6-7H2,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTJDGKFCVQXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NCC3=C(C=CC=C3Cl)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl {2-[(2-chloro-6-fluorobenzyl)amino]-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {2-[(2-chloro-6-fluorobenzyl)amino]-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate
Reactant of Route 3
methyl {2-[(2-chloro-6-fluorobenzyl)amino]-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate
Reactant of Route 4
methyl {2-[(2-chloro-6-fluorobenzyl)amino]-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate
Reactant of Route 5
Reactant of Route 5
methyl {2-[(2-chloro-6-fluorobenzyl)amino]-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl {2-[(2-chloro-6-fluorobenzyl)amino]-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate

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